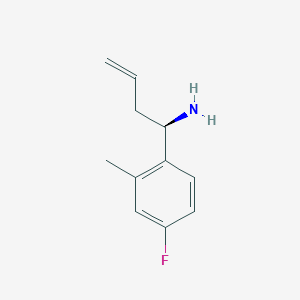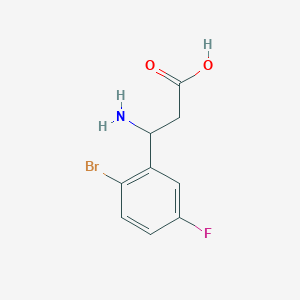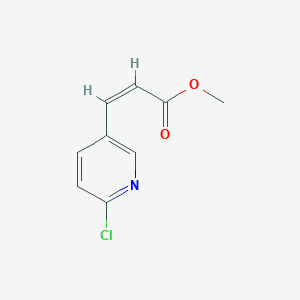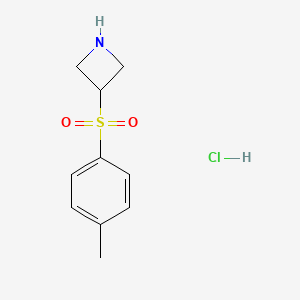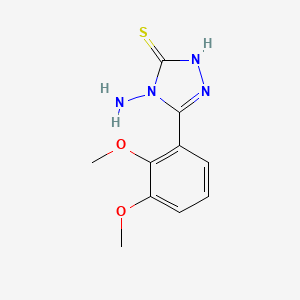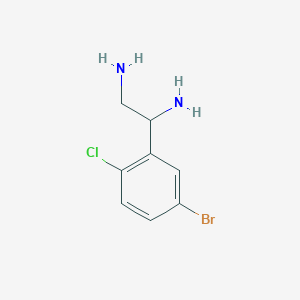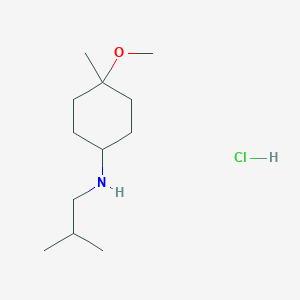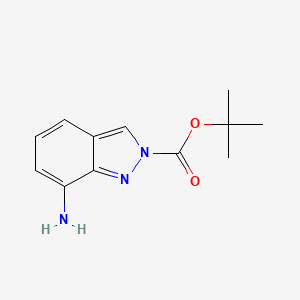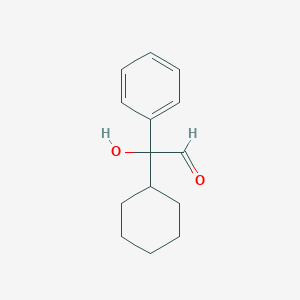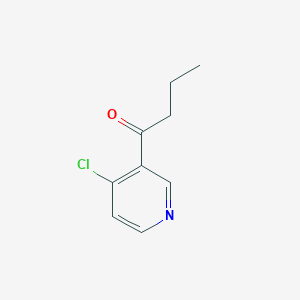
1-Butanone, 1-(4-chloro-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-(4-chloro-3-pyridinyl)-, also known as 4-chloro-1-(3-pyridinyl)butan-1-one, is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . It is a colorless liquid with a slightly sweet odor and is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(4-chloro-3-pyridinyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions and requires a solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 1-Butanone, 1-(4-chloro-3-pyridinyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 1-(4-chloro-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-(4-chloro-3-pyridinyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butanone, 1-(4-chloro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Butanone, 1-(4-chloro-3-pyridinyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-(3-pyridinyl)-: Lacks the chloro group, resulting in different reactivity and applications.
1-Butanone, 1-(4-bromo-3-pyridinyl)-: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior and uses.
1-Butanone, 1-(4-fluoro-3-pyridinyl)-:
The uniqueness of 1-Butanone, 1-(4-chloro-3-pyridinyl)- lies in its specific chemical structure, which imparts distinct reactivity and makes it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-(4-chloropyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)7-6-11-5-4-8(7)10/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
MGZVJQUWBNBMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


